molecular formula C11H14BrN B1342875 4-(3-Bromophenyl)piperidine CAS No. 351534-36-6

4-(3-Bromophenyl)piperidine

Cat. No. B1342875
M. Wt: 240.14 g/mol
InChI Key: LWJZRMBBOWCPMO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)piperidine is a chemical compound that is part of the piperidine class, which is known for its presence in various pharmaceuticals and organic molecules. Piperidine derivatives are often studied for their potential applications in medicine and their interesting chemical properties. The papers provided discuss various piperidine derivatives, their synthesis, molecular structure, and chemical properties, which can be related to the analysis of 4-(3-Bromophenyl)piperidine.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,4-disubstituted piperidines can be achieved using reagents such as 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine, which is useful in the field of neuroleptics, local anesthetics, and other medicinal areas . Although the exact synthesis of 4-(3-Bromophenyl)piperidine is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using various spectroscopic techniques. For example, the molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was characterized using FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques can provide detailed information about the geometry, electronic structure, and functional groups present in the molecule, which are crucial for understanding the behavior and reactivity of 4-(3-Bromophenyl)piperidine.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by substituents on the aromatic ring. For instance, the kinetics of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls were studied, showing that the rates of debromination can be correlated with the electronic nature of the substituents . This suggests that the bromophenyl group in 4-(3-Bromophenyl)piperidine could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their chiral resolution, are important for their potential applications. The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione was achieved using a Chiralpak IA column, indicating the importance of chirality in the separation and identification of piperidine stereoisomers . Additionally, the study of halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors highlights the significance of substituents on the piperidine ring in determining binding affinity and selectivity .

Scientific Research Applications

Anticancer Applications

  • Scientific Field: Pharmacology of Anti-Cancer Drugs
  • Summary of Application: Piperidine and its derivative piperine have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application: The compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Results or Outcomes: The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted .

Synthesis and Pharmacological Applications

  • Scientific Field: Organic Chemistry
  • Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antioxidant Activity

  • Scientific Field: Pharmacology
  • Summary of Application: 4-(4-Bromophenyl)-4-piperidinol, a derivative of piperidine, is reported to show potential antioxidant activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The compound has shown potential antioxidant activity .

Analgesic Effects

  • Scientific Field: Pharmacology
  • Summary of Application: 4-(4-Bromophenyl)-4-piperidinol has been studied for its analgesic effects .
  • Methods of Application: The analgesic effects of 4-(4-bromophenyl)-4-piperidinol in mice has been studied using a tail immersion assay .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Pharmaceutical Synthesis Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: “4-(3-Bromophenyl)piperidine” can be used as a pharmaceutical synthesis intermediate .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The compound is used as an intermediate in the synthesis of various pharmaceuticals .

Antioxidant and Analgesic Effects

  • Scientific Field: Pharmacology
  • Summary of Application: 4-(4-Bromophenyl)-4-piperidinol, a derivative of piperidine, is reported to show potential antioxidant and analgesic activities .
  • Methods of Application: The analgesic effects of 4-(4-bromophenyl)-4-piperidinol in mice has been studied using a tail immersion assay .
  • Results or Outcomes: The compound has shown potential antioxidant and analgesic activities .

Safety And Hazards

The safety data sheet for 4-(3-Bromophenyl)piperidine indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .

Future Directions

Piperidines, including 4-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(3-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZRMBBOWCPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310550
Record name 4-(3-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)piperidine

CAS RN

351534-36-6
Record name 4-(3-Bromophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351534-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351534-36-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SMN Efange, K Von Hohenberg, AB Khare, Z Tu… - Nuclear medicine and …, 2000 - Elsevier
The vesamicol analogue (±)-trans-2-Hydroxy-3-{4-(3-iodophenyl)piperidyl}-1,2,3,4-tetrahydronaphthalene (3′-IBVM), a potent ligand for the vesicular acetylcholine transporter (VAChT)…
T Bozzola, RE Johnsson, UJ Nilsson… - ChemMedChem, 2022 - Wiley Online Library
In search for novel antibacterial compounds, bacterial sialic acid uptake inhibition represents a promising strategy. Sialic acid plays a critical role for growth and colonisation of several …
T Bayliss, DA Robinson, VC Smith… - Journal of Medicinal …, 2017 - ACS Publications
N-Myristoyltransferase (NMT) represents a promising drug target within the parasitic protozoa Trypanosoma brucei (T. brucei), the causative agent for human African trypanosomiasis (…
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
MK Mann, CA Zepeda-Velázquez, HG Alvarez, A Dong… - bioRxiv, 2021 - biorxiv.org
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 3 www.biorxiv.org
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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